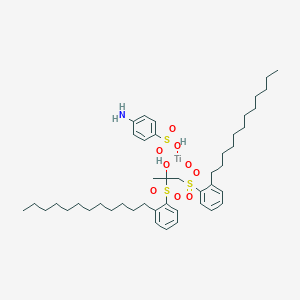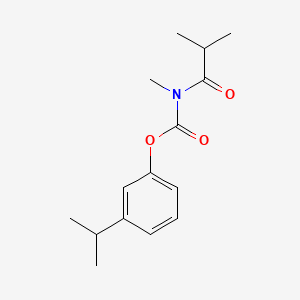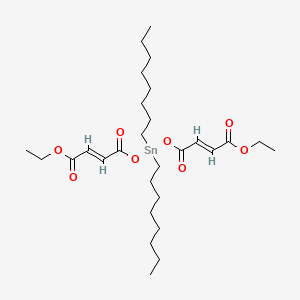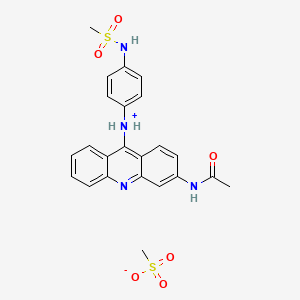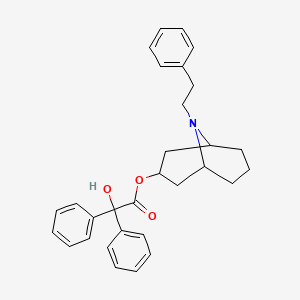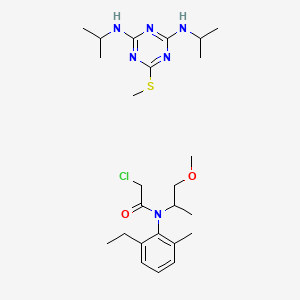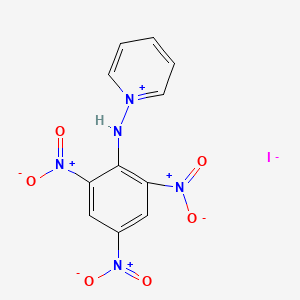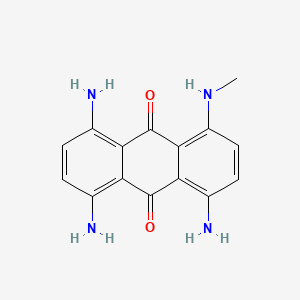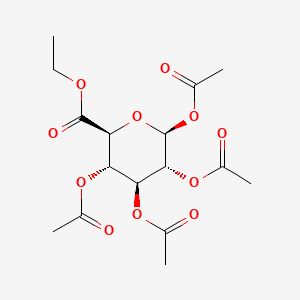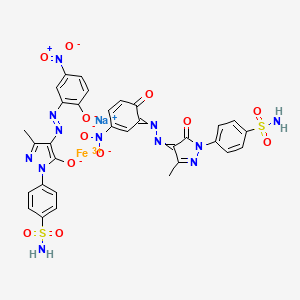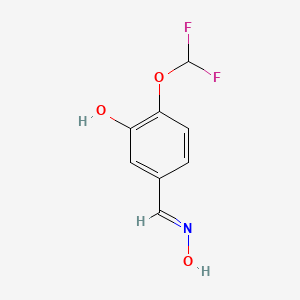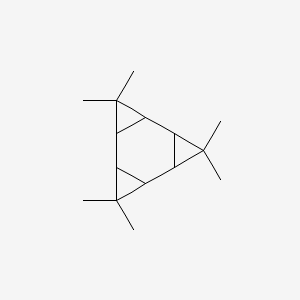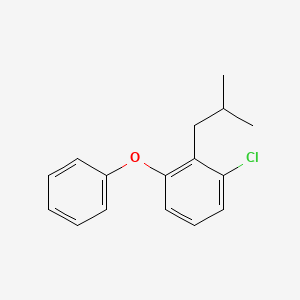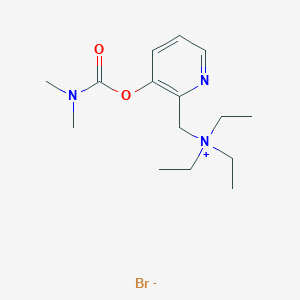
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester is an organic compound with the molecular formula C14H16O2. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with 1-tetralone (1,2,3,4-tetrahydronaphthalen-1-one).
Formation of Intermediate: The 1-tetralone undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate compound is then cyclized under acidic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-ylidine methanol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent hydrocarbon without the ester functional group.
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetic acid: The corresponding acid derivative.
1,2,3,4-Tetrahydronaphthalen-1-ylidine methyl ester: A similar ester with a methyl group instead of an ethyl group.
Uniqueness
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. The presence of the ethyl ester group can influence its solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H16O2 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
ethyl (2E)-2-(3,4-dihydro-2H-naphthalen-1-ylidene)acetate |
InChI |
InChI=1S/C14H16O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-4,6,9-10H,2,5,7-8H2,1H3/b12-10+ |
Clave InChI |
SORDZZGVEVKHSU-ZRDIBKRKSA-N |
SMILES isomérico |
CCOC(=O)/C=C/1\CCCC2=CC=CC=C21 |
SMILES canónico |
CCOC(=O)C=C1CCCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


